molecular formula C11H11NO3 B1671887 Indole-3-lactic acid CAS No. 1821-52-9

Indole-3-lactic acid

Cat. No. B1671887
CAS RN: 1821-52-9
M. Wt: 205.21 g/mol
InChI Key: XGILAAMKEQUXLS-UHFFFAOYSA-N
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Description

Indole-3-lactic acid (ILA) is a metabolite of tryptophan . It is formed from tryptophan by gut microbiota . ILA can serve as a building block in the synthesis of various molecules, like Indole-3-acetic acid (IAA) .


Synthesis Analysis

ILA is produced by Lactobacillus by metabolizing tryptophan . This process augments the expression of key bacterial enzymes implicated in tryptophan metabolism, leading to the synthesis of other indole derivatives including indole-3-propionic acid (IPA) and indole-3-acetic acid (IAA) .


Molecular Structure Analysis

The empirical formula of ILA is C11H11NO3 . Its molecular weight is 205.21 .


Chemical Reactions Analysis

ILA is a key molecule produced by Lactobacillus in protecting against intestinal inflammation and correcting microbial dysbiosis . It increases the abundance of tryptophan-metabolizing bacteria (e.g., Clostridium), as well as the mRNA expression of acyl-CoA dehydrogenase and indolelactate dehydrogenase in vivo and in vitro, resulting in an augmented production of IPA and IAA .


Physical And Chemical Properties Analysis

The melting point of ILA is 145-146 °C .

Scientific Research Applications

Atopic Dermatitis Treatment

Indole-3-lactic acid (I3LA) has been investigated for its potential in treating atopic dermatitis (AD). A study by Kim, Kim, and Sung (2022) explored I3LA's effects on human skin-equivalent models of AD. They found that short-term application of I3LA effectively suppressed AD progression, impacting AD-associated biomarkers and enhancing skin barrier proteins. However, long-term use did not show significant benefits, suggesting that I3LA may be most effective in short-term treatments (Kim, Kim, & Sung, 2022).

Auxin Analogue and Anti-auxin Activity

I3LA's molecular structure, related to the natural auxin indole-3-acetic acid (IAA), prompted investigations into its potential as an auxin analogue. Sprunck, Jacobsen, and Reinard (1995) examined I3LA's effects on plant development in Pisum sativum L. They concluded that I3LA exhibits weak or no auxin activity and does not function as an anti-auxin. This suggests limited physiological relevance for I3LA in plant growth regulation (Sprunck, Jacobsen, & Reinard, 1995).

Role in Microbial Metabolism

I3LA's role in microbial metabolism has been extensively studied. Aragozzini, Ferrari, Pacini, and Gualandris (1979) discovered that various Bifidobacterium strains can convert L-tryptophan into L-indole-3-lactic acid, indicating its importance in microbial tryptophan metabolism (Aragozzini et al., 1979). Additionally, Koga, Adachi, and Hidaka (1992) identified the enzyme indolepyruvate decarboxylase in Enterobacter cloacae, which catalyzes the decarboxylation of indole-3-pyruvic acid to yield indole-3-acetaldehyde and carbon dioxide, highlighting the biochemical pathways involving I3LA in microbial systems (Koga, Adachi, & Hidaka, 1992).

Phytoh

hormone Research and Plant GrowthResearch has also focused on the role of I3LA in plant growth and development. For example, Tien, Gaskins, and Hubbell (1979) studied the production of plant growth substances like indole acetic acid and indole lactic acid by Azospirillum brasilense, a nitrogen-fixing bacterium. Their findings highlighted the impact of these substances on the growth of pearl millet, altering root morphology and growth patterns (Tien, Gaskins, & Hubbell, 1979).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling ILA . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

ILA has been found to play a role in neuronal differentiation . These findings provide clues into the potential involvement of ILA as the mediator in bifidobacterial host–microbiota crosstalk and neuronal developmental processes . This suggests that ILA could have potential therapeutic applications in the future .

properties

IUPAC Name

2-hydroxy-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGILAAMKEQUXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862758
Record name Indole-3-lactic acid
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Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indole-3-lactic acid

CAS RN

1821-52-9, 832-97-3
Record name Indole-3-lactic acid
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Record name (1)-alpha-Hydroxy-1H-indole-3-propionic acid
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Record name Indole-3-lactic acid
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Record name Indole-3-lactic acid
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Record name (±)-α-hydroxy-1H-indole-3-propionic acid
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Record name 3-(indol-3-yl)lactic acid
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Record name INDOLE-3-LACTIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,060
Citations
AM Ehrlich, AR Pacheco, BM Henrick, D Taft, G Xu… - BMC microbiology, 2020 - Springer
… We sought to identify the mechanism by which a particular metabolite, indole-3-lactic acid (ILA), that was enriched when B. infantis was grown on HMOs, inhibits release of inflammatory …
Number of citations: 110 link.springer.com
T Sakurai, T Odamaki, J Xiao - Microorganisms, 2019 - mdpi.com
… Indole-3-lactic acid (ILA) was the only tryptophan metabolite produced in bifidobacteria culture supernatants. No others, including indole-3-propionic acid, indole-3-acetic acid, and …
Number of citations: 56 www.mdpi.com
DI Meng, E Sommella, E Salviati, P Campiglia… - Pediatric …, 2020 - nature.com
… Indole-3-lactic acid (ILA) was then tested in an established human immature small intestinal cell line, necrotizing colitis enterocytes, and other immature human enteroids for anti-…
Number of citations: 160 www.nature.com
W Huang, KY Cho, D Meng, WA Walker - Scientific Reports, 2021 - nature.com
… Indole-3-lactic acid (ILA) of breastmilk tryptophan was identified as the anti-inflammatory metabolite involved in probiotic conditioned media from Bifidobacteria longum subsp infantis. …
Number of citations: 23 www.nature.com
CB Wong, A Tanaka, T Kuhara, J Xiao - Microorganisms, 2020 - mdpi.com
… We previously reported that infant-type Human-Residential Bifidobacteria (HRB) produced higher levels of indole-3-lactic acid (ILA), suggesting the former might play a specific role in …
Number of citations: 53 www.mdpi.com
FL Zhang, XW Chen, YF Wang, Z Hu, WJ Zhang… - Journal of Translational …, 2023 - Springer
… We found that the high abundance of indole-3-lactic acid (ILA) in the preoperative feces was associated with better postoperative intestinal function, as evidenced by the correlation of …
Number of citations: 1 link.springer.com
Q Zhou, Z Xie, D Wu, L Liu, Y Shi, P Li, Q Gu - Foods, 2022 - mdpi.com
… Indole-3-lactic acid has intestinal probiotic functions such as antioxidant activity [10], immune regulation [2] and inflammation reduction [28]. ILA can be produced by LAB through …
Number of citations: 5 www.mdpi.com
F Aragozzini, A Ferrari, N Pacini… - Applied and …, 1979 - Am Soc Microbiol
… been found to accumulate indole-3-lactic acid in culture broth. … to be ableto convert L-tryptophan into L-indole-3-lactic acid. … and identification of indole-3-lactic acid as a tryptophan …
Number of citations: 98 journals.asm.org
K Kim, H Kim, GY Sung - International Journal of Molecular Sciences, 2022 - mdpi.com
Indole-3-lactic acid (I3LA) is a well-known metabolite involved in tryptophan metabolism. Indole derivatives are involved in the differentiation of immune cells and the synthesis of …
Number of citations: 5 www.mdpi.com
SK Manna, AD Patterson, Q Yang… - Journal of proteome …, 2011 - ACS Publications
… The present study identified indole-3-lactic acid and phenyllactic acid as conserved urinary biomarkers for early stages of ALD in mouse models on different genetic backgrounds. …
Number of citations: 85 pubs.acs.org

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